(1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone
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Overview
Description
(1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone typically involves multi-step organic reactions. The starting materials often include 2-chloro-3-phenyl-2-propenal and 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the hydrazone formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in large-scale production.
Chemical Reactions Analysis
Types of Reactions
(1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro group, using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, (1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its ability to interact with biological targets makes it a promising candidate for further pharmacological studies.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone involves its interaction with molecular targets within cells. This interaction can lead to the modulation of specific pathways, such as inhibition of enzymes or disruption of cellular processes. The exact molecular targets and pathways involved would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: Known for its use in organic synthesis and as a precursor for various pharmaceuticals.
Disilanes: These organosilicon compounds have unique electronic structures and are used in materials science.
1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate: A compound used in complex synthesis and drug development.
Uniqueness
What sets (1E,2Z)-2-chloro-3-phenyl-2-propenal [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone apart is its combination of aromatic and heterocyclic structures, which provides unique reactivity and potential for diverse applications in various fields.
Properties
CAS No. |
624724-84-1 |
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Molecular Formula |
C19H18ClN5OS |
Molecular Weight |
399.9 g/mol |
IUPAC Name |
4-[(2E)-2-[(Z)-2-chloro-3-phenylprop-2-enylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C19H18ClN5OS/c1-2-26-17-10-8-15(9-11-17)18-22-23-19(27)25(18)24-21-13-16(20)12-14-6-4-3-5-7-14/h3-13,24H,2H2,1H3,(H,23,27)/b16-12-,21-13+ |
InChI Key |
AJFAYBAZUFLVCT-WMODRVCGSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C(=C/C3=CC=CC=C3)/Cl |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC(=CC3=CC=CC=C3)Cl |
Origin of Product |
United States |
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